molecular formula C12H17BrN2 B1399376 2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine CAS No. 1316225-85-0

2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine

Cat. No. B1399376
CAS RN: 1316225-85-0
M. Wt: 269.18 g/mol
InChI Key: ZGZSVAYIGOCRMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine” were not found, similar compounds like 2-Bromopyridine have been used as reactants in Negishi cross-coupling reactions with aryl halides catalyzed by palladium . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Scientific Research Applications

Antibacterial Activity

2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine, obtained from 2-(1,3-bis(pyrrolidin-1-yl)allylidene)malononitrile, has been used as a substrate in the synthesis of new cyanopyridine derivatives. These derivatives have been evaluated for their antimicrobial activity against a variety of aerobic and anaerobic bacteria, showing minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. Certain derivatives were identified as particularly active compounds (Bogdanowicz et al., 2013).

Kinetics of Substitution Reactions and Biological Studies

The reactions of this compound derivatives with RuCl3·3H2O have led to the formation of metal complexes. These complexes have been studied for their kinetics of substitution reactions with thiourea and minimal cytotoxic activity against the HeLa cell line, aligning with molecular docking experiments that indicated weaker DNA binding affinities (Omondi et al., 2018).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of a compound closely related to this compound has been analyzed using single crystal X-ray diffraction. This analysis focused on the compound's molecular geometry in the solid state and the intermolecular hydrogen bonding and π-π interactions present in the crystal packing (Rodi et al., 2013).

Synthesis of Metal Complexes and Catalytic Activity

The synthesis of metal complexes involving this compound derivatives with NiCl2 and NiBr2 has been explored. These complexes were characterized using various methods and showed active catalysis in ethylene oligomerization reactions, producing mainly butenes. The study also noted the influence of complex structure, co-catalyst type, solvent, and reaction conditions on the catalytic behavior of these pre-catalysts (Nyamato et al., 2016).

properties

IUPAC Name

2-bromo-6-(1-propan-2-ylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9(2)15-8-4-6-11(15)10-5-3-7-12(13)14-10/h3,5,7,9,11H,4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZSVAYIGOCRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine
Reactant of Route 2
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2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine
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2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine
Reactant of Route 4
2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine
Reactant of Route 5
2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine
Reactant of Route 6
2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine

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